(2Z)-3-[(4-ethoxyphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z)-3-[(4-ethoxyphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(4-ethoxyphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of thiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiazolidinone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[(4-ethoxyphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its ability to interfere with microbial cell wall synthesis makes it a promising candidate for developing new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways. Additionally, its anti-inflammatory properties make it a potential therapeutic agent for treating inflammatory diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2Z)-3-[(4-ethoxyphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits cell wall synthesis by binding to key enzymes involved in the process. In anticancer applications, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds are structurally similar but differ in their biological activities. Thiazolidinediones are primarily used as antidiabetic agents.
Thiazoles: Thiazoles share the thiazole ring structure but have different substituents, leading to varied biological activities.
Hydrazones: Hydrazones are similar in having the hydrazone functional group but differ in their overall structure and applications.
Uniqueness
The uniqueness of (2Z)-3-[(4-ethoxyphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Properties
IUPAC Name |
(2Z)-3-[(4-ethoxyphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-27-17-8-6-14(7-9-17)12-22-18(24)13-28-19(22)21-20-11-15-4-3-5-16(10-15)23(25)26/h3-11H,2,12-13H2,1H3/b20-11+,21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGWCVXXSSYFTJ-YOPNLDQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)CSC2=NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CN\2C(=O)CS/C2=N\N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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